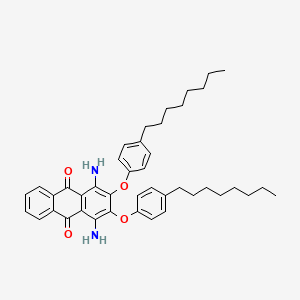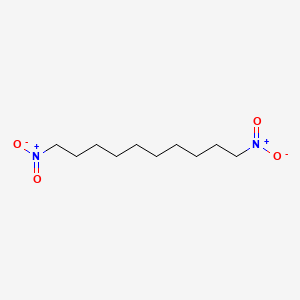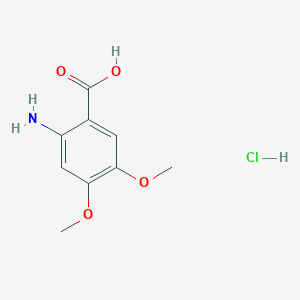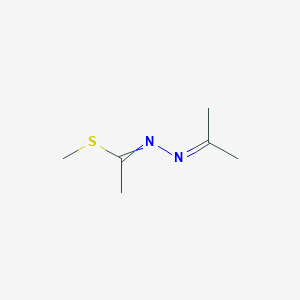![molecular formula C9H16Cl2O5 B14371512 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate CAS No. 90139-62-1](/img/structure/B14371512.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate is a chemical compound with the molecular formula C10H18Cl2O5 It is known for its unique structure, which includes multiple ethoxy groups and a dichloropropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate typically involves the reaction of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol with 2,2-dichloropropanoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The dichloropropanoate moiety can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with specific receptors or proteins, triggering a cascade of biochemical events that result in the desired effect.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: A related compound with similar ethoxy groups but lacking the dichloropropanoate moiety.
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate: Another similar compound with an acetate group instead of the dichloropropanoate moiety.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate: A compound with a sulfonate group, offering different chemical properties.
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate is unique due to its combination of ethoxy groups and the dichloropropanoate moiety. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
90139-62-1 |
|---|---|
Fórmula molecular |
C9H16Cl2O5 |
Peso molecular |
275.12 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C9H16Cl2O5/c1-9(10,11)8(13)16-7-6-15-5-4-14-3-2-12/h12H,2-7H2,1H3 |
Clave InChI |
PHAILGZNJLSGCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCOCCOCCO)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



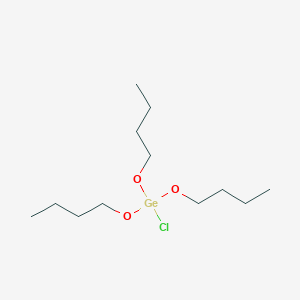
![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)

![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)

![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
